
4-Bromo-6-(2-methylpropyl)-3,6-dihydro-2H-pyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-6-(2-methylpropyl)-3,6-dihydro-2H-pyran is an organic compound that belongs to the class of brominated pyrans. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. The presence of a bromine atom and a 2-methylpropyl group in the structure of this compound makes it unique and potentially useful in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-(2-methylpropyl)-3,6-dihydro-2H-pyran can be achieved through several synthetic routes. One common method involves the bromination of 6-(2-methylpropyl)-3,6-dihydro-2H-pyran using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction parameters can help achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-6-(2-methylpropyl)-3,6-dihydro-2H-pyran can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyranones or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated pyran derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of substituted pyrans with various functional groups.
Oxidation: Formation of pyranones or other oxidized derivatives.
Reduction: Formation of hydrogenated pyran derivatives.
Applications De Recherche Scientifique
4-Bromo-6-(2-methylpropyl)-3,6-dihydro-2H-pyran has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-6-(2-methylpropyl)-3,6-dihydro-2H-pyran depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The bromine atom and the 2-methylpropyl group can influence the compound’s binding affinity and selectivity towards its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-3,6-dihydro-2H-pyran: Lacks the 2-methylpropyl group, which may affect its reactivity and applications.
6-(2-Methylpropyl)-3,6-dihydro-2H-pyran: Lacks the bromine atom, which may influence its chemical behavior and biological activity.
4-Chloro-6-(2-methylpropyl)-3,6-dihydro-2H-pyran: Similar structure with a chlorine atom instead of bromine, which may result in different reactivity and properties.
Propriétés
Numéro CAS |
562810-15-5 |
|---|---|
Formule moléculaire |
C9H15BrO |
Poids moléculaire |
219.12 g/mol |
Nom IUPAC |
4-bromo-6-(2-methylpropyl)-3,6-dihydro-2H-pyran |
InChI |
InChI=1S/C9H15BrO/c1-7(2)5-9-6-8(10)3-4-11-9/h6-7,9H,3-5H2,1-2H3 |
Clé InChI |
RAFYIHXUJGRQRE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC1C=C(CCO1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{6-[(Phenylcarbamoyl)amino]hexyl}-2-sulfanylacetamide](/img/structure/B14224182.png)
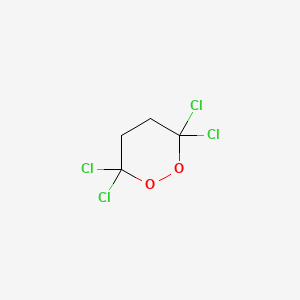
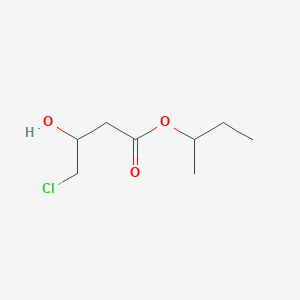
![N-[2-(3,5-dichloropyridin-2-yl)phenyl]-2-iodobenzamide](/img/structure/B14224190.png)
![3-[2-(Trimethoxysilyl)ethyl]-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B14224193.png)
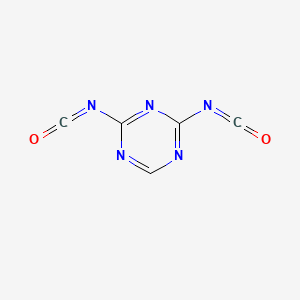
![2H-1-Benzopyran-2-one, 7-[[4-(1-pyrrolidinyl)-2-butynyl]oxy]-](/img/structure/B14224223.png)
![N-[(1S,2S)-1-hydroxy-3-methoxy-1-phenylpropan-2-yl]benzamide](/img/structure/B14224238.png)
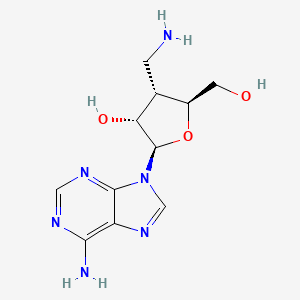
![N-(4-{[2-(2,4-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14224246.png)

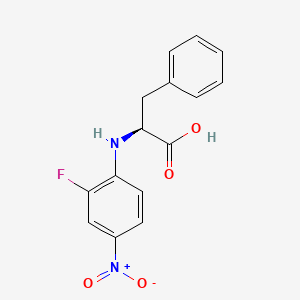
![1-{3-[(2-Ethylhexyl)oxy]phenyl}-2,6-dimethylpyridin-4(1H)-one](/img/structure/B14224273.png)
